Rhodium(III) 2-ethylhexanoate

Descripción general

Descripción

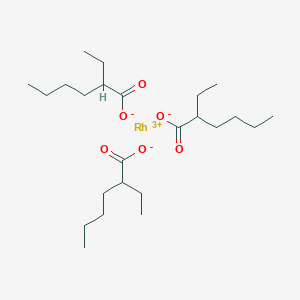

Rhodium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula Rh[CH3(CH2)3CH(CH2CH3)COO]3. It is a coordination complex where rhodium is bonded to three 2-ethylhexanoate ligands. This compound is known for its applications in catalysis, particularly in hydroformylation reactions, which are essential in the production of aldehydes from alkenes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rhodium(III) 2-ethylhexanoate is typically prepared by reacting an aqueous solution of an alkali salt of 2-ethylhexanoate with a rhodium(III) precursor. The rhodium(III) precursor can be rhodium(III) chloride solution, rhodium(III) chloride hydrate, or rhodium(III) nitrate. The mixture is heated for several hours, and after cooling, the this compound is extracted from the aqueous solution using an alcohol or carboxylic acid that is immiscible in water .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for higher yields and purity. The process ensures low concentrations of sodium, chloride, and rhodium(II) species, making it economically feasible on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions: Rhodium(III) 2-ethylhexanoate primarily undergoes catalytic reactions, including hydroformylation, hydrosilylation, and oxidation reactions.

Common Reagents and Conditions:

Hydroformylation: Involves the addition of a formyl group to an alkene in the presence of carbon monoxide and hydrogen.

Hydrosilylation: Involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.

Oxidation: Involves the use of oxidizing agents to convert substrates into their oxidized forms.

Major Products:

Hydroformylation: Produces aldehydes.

Hydrosilylation: Produces organosilicon compounds.

Oxidation: Produces oxidized organic compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Catalysis in Organic Reactions:

- Hydroformylation: Rh(2EH) serves as a catalyst for the hydroformylation of alkenes, converting them into aldehydes with high selectivity and efficiency. This process is vital for producing intermediates used in the synthesis of alcohols and acids .

- Hydrosilylation: The compound facilitates hydrosilylation reactions between vinyl groups and silicon-hydrogen bonds, which are essential for synthesizing siloxanes used in silicone polymers .

- Biochemical Applications:

- Industrial Applications:

Case Studies

-

Hydroformylation Efficiency:

A study demonstrated that using Rh(2EH) significantly improved the yield of aldehyde products in hydroformylation reactions compared to traditional catalysts like rhodium acetate. The results indicated enhanced selectivity towards branched aldehydes, which are more desirable in industrial applications . -

Biological Interaction Studies:

Research has shown that Rh(2EH) can induce apoptosis in cancer cell lines by activating specific caspase pathways. This property highlights its potential as a therapeutic agent in oncology, suggesting further exploration into its bioactivity could yield beneficial applications in medicine .

Mecanismo De Acción

The mechanism of action of rhodium(III) 2-ethylhexanoate involves its role as a catalyst in various chemical reactions. The rhodium center facilitates the activation of substrates, enabling the formation of new chemical bonds. In hydroformylation, for example, the rhodium complex coordinates with the alkene and facilitates the addition of a formyl group, resulting in the formation of an aldehyde .

Comparación Con Compuestos Similares

- Rhodium(III) acetate

- Rhodium(III) chloride

- Rhodium(III) nitrate

Comparison: Rhodium(III) 2-ethylhexanoate is unique due to its specific ligand environment, which provides distinct catalytic properties. Compared to rhodium(III) acetate and rhodium(III) chloride, this compound offers enhanced solubility in organic solvents and improved catalytic efficiency in hydroformylation reactions .

Actividad Biológica

Rhodium(III) 2-ethylhexanoate, with the chemical formula Rh[CH3(CH2)3CH(CH2CH3)COO]3, is an organometallic compound that plays a significant role in various biochemical and catalytic processes. This compound is particularly recognized for its applications in catalysis, specifically in hydroformylation and hydrosilylation reactions, which are essential for synthesizing aldehydes and adding silicon-hydrogen bonds to organic compounds, respectively.

This compound acts primarily as a catalyst, facilitating chemical reactions without undergoing permanent changes itself. It interacts with various biomolecules, including enzymes and proteins, to enhance reaction rates. The compound is known to participate in biochemical pathways such as hydrosilylation, where it aids in the addition of Si-H groups to unsaturated organic compounds.

Cellular Effects

Research indicates that this compound can influence cellular processes significantly. Notably, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the cleavage of poly-ADP ribose polymerase (PARP). This apoptotic effect is crucial for therapeutic applications in oncology.

Table 1: Summary of Biological Effects

| Biological Effect | Mechanism of Action | References |

|---|---|---|

| Induction of Apoptosis | Activation of caspases and PARP cleavage | |

| Enzyme Interaction | Facilitates hydrosilylation reactions | |

| Influence on Metabolism | Alters metabolic pathways through enzyme modulation |

Dosage Effects in Animal Models

The biological activity of this compound varies with dosage. Studies demonstrate that low doses may enhance catalytic activity and metabolic functions, while high doses could lead to toxicity, including oxidative stress and DNA damage.

Table 2: Dosage Response Summary

| Dosage Range | Biological Effect | Observations |

|---|---|---|

| Low Dose | Enhanced catalytic activity | Improved metabolic function |

| High Dose | Toxicity | Induction of oxidative stress |

| Variable Response | Depends on cellular context | Varies across different cell types |

Research Applications

This compound is extensively utilized across various scientific research fields:

- Chemistry : As a catalyst in hydroformylation and hydrosilylation reactions.

- Biology : In enzyme mimetic studies and bioinorganic chemistry.

- Industry : Used for producing fine chemicals, pharmaceuticals, and polymers.

Case Studies

- Hydrosilylation Reactions : A study highlighted the effectiveness of this compound in catalyzing hydrosilylation reactions between vinyl compounds and Si-H groups. The results indicated improved yields compared to other catalysts due to its unique ligand environment .

- Cancer Therapeutics : Research demonstrated that this compound could selectively induce apoptosis in cancer cell lines, suggesting potential applications in targeted cancer therapies.

Comparison with Similar Compounds

This compound exhibits distinct properties compared to other rhodium compounds such as Rhodium(III) acetate and Rhodium(III) chloride. Its unique ligand structure provides enhanced solubility in organic solvents and improved catalytic efficiency.

Table 3: Comparison of Rhodium Compounds

| Compound | Solubility | Catalytic Efficiency | Applications |

|---|---|---|---|

| This compound | High | High | Hydroformylation, Hydrosilylation |

| Rhodium(III) acetate | Moderate | Moderate | Various organic syntheses |

| Rhodium(III) chloride | Low | Low | Limited applications |

Propiedades

IUPAC Name |

2-ethylhexanoate;rhodium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Rh/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTDZORNBFQUEA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45O6Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890789 | |

| Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-92-5 | |

| Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main advantage of the synthesis method described in the research paper for Rhodium(III) 2-ethylhexanoate?

A1: The research paper [] highlights a method for synthesizing this compound solutions that offers a higher space yield compared to previous methods. This means that the reaction produces a larger quantity of the desired product within a given reactor volume or time, making the process potentially more efficient and cost-effective. Additionally, the resulting solution has a lower content of sodium and chloride ions, which can be detrimental to the catalytic activity of this compound in certain applications.

Q2: What are the main applications of this compound?

A2: this compound is primarily known for its catalytic properties in hydroformylation reactions. [] This process is widely used in the chemical industry to produce aldehydes from alkenes, which are important intermediates in the synthesis of various products like plasticizers, detergents, and pharmaceuticals. The research paper specifically mentions the direct use of the synthesized this compound solution as a catalyst in hydroformylation reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.